Bruceoside A
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Overview
Description
Bruceoside A is a quassinoid glycoside isolated from the seeds of Brucea javanica, a plant known for its medicinal properties. This compound has garnered significant attention due to its potent antileukemic and anticancer activities . This compound is part of a larger family of quassinoids, which are known for their bitter taste and diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bruceoside A involves several steps, starting from the extraction of Brucea javanica seeds. The seeds are subjected to solvent extraction, typically using methanol or ethanol, followed by chromatographic separation to isolate this compound . The compound can also be synthesized through chemical transformations involving glycosylation reactions, where a sugar moiety is attached to the quassinoid core .
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from Brucea javanica seeds. The process involves large-scale solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC). The yield and purity of this compound can be optimized by adjusting the extraction conditions and purification parameters .
Chemical Reactions Analysis
Types of Reactions: Bruceoside A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to study its structure-activity relationships .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound, resulting in reduced quassinoid derivatives.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their enhanced or altered biological activities .
Scientific Research Applications
Bruceoside A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a model compound to study the structure-activity relationships of quassinoids. Its unique structure provides insights into the chemical behavior of glycosides and their derivatives .
Biology: In biological research, this compound is studied for its effects on cellular processes. It has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a valuable tool for understanding the mechanisms of cell death and survival .
Medicine: this compound’s potent antileukemic and anticancer activities have made it a focus of medical research. It is being investigated as a potential therapeutic agent for various types of cancer, including leukemia, lung cancer, and pancreatic cancer .
Industry: In the pharmaceutical industry, this compound is explored for its potential as a lead compound for the development of new anticancer drugs. Its unique structure and biological activity make it a promising candidate for drug development .
Mechanism of Action
Bruceoside A is part of the quassinoid family, which includes compounds such as brusatol, bruceine B, and bruceine D . Compared to these similar compounds, this compound is unique due to its specific glycoside structure, which contributes to its potent biological activity. While brusatol and bruceine B also exhibit anticancer properties, this compound’s glycoside moiety enhances its solubility and bioavailability, making it a more effective therapeutic agent .
Comparison with Similar Compounds
- Brusatol
- Bruceine B
- Bruceine D
- Yadanziolide A
- Bruceine E
- Yadanzioside G
- Yadanzioside B
Bruceoside A stands out among these compounds due to its unique structure and potent biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
63306-30-9 |
---|---|
Molecular Formula |
C32H42O16 |
Molecular Weight |
682.7 g/mol |
IUPAC Name |
methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate |
InChI |
InChI=1S/C32H42O16/c1-11(2)6-17(34)48-23-25-31-10-44-32(25,29(42)43-5)26(40)22(39)24(31)30(4)8-14(18(35)12(3)13(30)7-16(31)47-27(23)41)45-28-21(38)20(37)19(36)15(9-33)46-28/h6,8,12-13,15-16,19-26,28,33,36-40H,7,9-10H2,1-5H3/t12-,13-,15+,16+,19+,20-,21+,22+,23+,24+,25+,26-,28+,30-,31+,32?/m0/s1 |
InChI Key |
AKSGLPBROCFVSE-JIJKBWMESA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2C[C@@H]3[C@@]45COC([C@@H]4[C@H](C(=O)O3)OC(=O)C=C(C)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)O)C(=O)OC |
SMILES |
CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)OC |
Canonical SMILES |
CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)OC |
Synonyms |
bruceoside A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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